molecular formula C16H18ClN3O B5940445 1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole

1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole

Cat. No.: B5940445
M. Wt: 303.78 g/mol
InChI Key: UZGPGTZBORIVNP-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chlorophenoxy group and a cyclohexenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent, such as 2-chloroethylamine, to form 2-(2-chlorophenoxy)ethylamine.

    Cyclohexenyl Triazole Formation: The next step involves the reaction of 2-(2-chlorophenoxy)ethylamine with cyclohex-3-en-1-yl azide under suitable conditions to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole
  • 1-[2-(2-Chlorophenoxy)ethyl]-4-piperidinecarboxylate
  • 1-[2-(2-Chlorophenoxy)ethyl]-4-[(3-nitrophenyl)methyl]piperazine

Uniqueness

1-[2-(2-Chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole is unique due to its specific combination of a chlorophenoxy group and a cyclohexenyl group attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-4-cyclohex-3-en-1-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c17-14-8-4-5-9-16(14)21-11-10-20-12-15(18-19-20)13-6-2-1-3-7-13/h1-2,4-5,8-9,12-13H,3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGPGTZBORIVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C2=CN(N=N2)CCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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